2-(4-methoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide
Description
This compound belongs to the acetamide class, featuring a 4-methoxyphenyl group linked via an acetamide bridge to a 5-(p-tolyl)isoxazole scaffold. The structure combines a methoxy-substituted aromatic ring with a methyl-substituted isoxazole moiety, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-3-7-16(8-4-14)19-12-17(22-25-19)13-21-20(23)11-15-5-9-18(24-2)10-6-15/h3-10,12H,11,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJOTXFMJBGSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the core isoxazole ring. This can be achieved through the cyclization of hydroxylamine derivatives with suitable precursors. The subsequent introduction of the methoxyphenyl and p-tolyl groups often requires cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves palladium-catalyzed reactions between aryl halides and boronic acids.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimizing reaction conditions to maximize yield and minimize by-products. This might include the use of continuous flow reactors, which can enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxyphenyl group can be oxidized to form a quinone derivative.
Reduction: : The isoxazole ring can be reduced to form an isoxazolidine derivative.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like ammonia or amines, along with suitable solvents, are typically employed.
Major Products Formed
Oxidation: : Formation of quinone derivatives.
Reduction: : Formation of isoxazolidine derivatives.
Substitution: : Formation of substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be utilized as a probe to study enzyme activities or as a potential inhibitor for specific biological targets. Its interactions with various biomolecules can provide insights into biological processes and pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It can be investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties can be harnessed to create products with enhanced performance and durability.
Mechanism of Action
The mechanism by which 2-(4-methoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Analysis
Isoxazole-Based Analogues
- EPAC Antagonists: Compounds like 2-(5-(tert-butyl)isoxazol-3-yl)-N-(3,5-dichlorophenyl)-2-oxoacetohydrazonoyl cyanide (HJC0726) demonstrate that isoxazole rings paired with electron-withdrawing groups (e.g., cyanide) enhance antagonistic activity against EPAC proteins, critical in cAMP signaling .
- Thiophene vs. p-Tolyl Substitution : Replacing thiophene (as in ’s compound) with p-tolyl in the target compound could modulate lipophilicity and π-π stacking interactions, affecting bioavailability .
Thiadiazole and Oxadiazole Derivatives
- Anticonvulsant Activity : Thiadiazole derivatives with benzothiazole domains (e.g., compound from ) show 100% protection in maximal electroshock (MES) tests, highlighting the importance of heterocyclic cores paired with acetamide linkers . The target compound’s isoxazole ring may offer similar rigidity but with distinct electronic properties.
- 1,3,4-Oxadiazole : The fluorobenzyl-substituted oxadiazole analog () suggests that halogenated aryl groups enhance antibacterial/anticancer activity, whereas the target compound’s p-tolyl group may prioritize anti-inflammatory pathways .
Methoxyphenyl-Containing Agonists
- FPR2 Specificity: Pyridazinone derivatives with 4-methoxybenzyl groups () exhibit potent FPR2 agonism, indicating that methoxyaryl groups enhance receptor selectivity. The target compound’s 4-methoxyphenyl moiety may similarly optimize interactions with hydrophobic binding pockets .
Biological Activity
2-(4-Methoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide, identified by its CAS number 946262-75-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.
The molecular formula for this compound is CHNO, with a molecular weight of 336.4 g/mol. The compound features an isoxazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 946262-75-5 |
| Molecular Formula | CHNO |
| Molecular Weight | 336.4 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenyl acetamide with p-tolyl isoxazole derivatives. The synthetic pathway can be optimized through various reaction conditions to enhance yield and purity.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies show that derivatives containing the isoxazole moiety can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
In vitro studies have demonstrated that related compounds exhibit IC50 values ranging from nanomolar to micromolar concentrations against various cancer cell lines. For example, compounds with similar structures have shown IC50 values as low as 0.35 nM against A549 lung cancer cells .
The proposed mechanism of action for this compound involves:
- Tubulin Binding : The compound likely binds to tubulin, disrupting microtubule formation and function.
- Induction of Apoptosis : The disruption of microtubules triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G2/M phase, preventing cell division.
Case Studies
-
Study on Antiproliferative Activity :
A series of experiments evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations (IC50 > 10 µM in normal cells vs. < 1 µM in tumor cells). -
In Vivo Efficacy :
In animal models, derivatives similar to this compound have shown promising results in reducing tumor size and enhancing survival rates compared to control groups .
Q & A
Q. What are the recommended synthetic routes and critical steps for preparing 2-(4-methoxyphenyl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide?
The synthesis involves multi-step reactions, including:
- Isoxazole ring formation : Cyclization of β-keto esters with hydroxylamine derivatives under controlled pH and temperature .
- Acetamide backbone assembly : Coupling of the isoxazole intermediate with 4-methoxyphenylacetic acid via nucleophilic substitution, optimized using catalysts like potassium carbonate in DMF .
- Substitution of p-tolyl group : Introduced through Suzuki-Miyaura cross-coupling or direct alkylation, requiring inert conditions (e.g., nitrogen atmosphere) .
Q. Key considerations :
- Purification via column chromatography or recrystallization to isolate intermediates.
- Reaction progress monitored by TLC (e.g., hexane:ethyl acetate 3:1) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy : and NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, isoxazole protons at δ 6.5–7.2 ppm) .
- Mass spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., calculated [M+H] = 407.16) .
- HPLC : Purity assessment (>95% for biological assays) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Test against cyclooxygenase (COX) or kinases using fluorometric/colorimetric kits (IC determination) .
- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Solubility and stability : Measure in PBS (pH 7.4) and simulated gastric fluid to guide in vivo studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products?
- Temperature control : Lowering reaction temperature (e.g., 0–5°C) during exothermic steps (e.g., acylation) minimizes decomposition .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while dichloromethane reduces side reactions in alkylation steps .
- Catalyst screening : Test palladium catalysts (Pd(OAc), PdCl) for cross-coupling efficiency .
Case study : A 20% yield increase was achieved by replacing triethylamine with DMAP in acetylation steps .
Q. How should researchers address contradictory data on biological activity across studies?
- Reproducibility checks : Validate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
- Structural analogs comparison : Test derivatives (e.g., replacing p-tolyl with thiophene) to isolate substituent effects .
- Meta-analysis : Cross-reference with PubChem/NIST data to identify batch-specific impurities affecting activity .
Example : Discrepancies in COX-2 inhibition (IC = 2–10 µM) were traced to variations in assay pH (5.5 vs. 7.4) .
Q. What experimental designs are recommended for elucidating the mechanism of action?
- Molecular docking : Use AutoDock Vina to predict binding to COX-2 or EGFR kinases, focusing on hydrogen bonds with the acetamide carbonyl .
- Proteomics profiling : SILAC-based mass spectrometry to identify differentially expressed proteins in treated vs. control cells .
- Pharmacokinetics : In vivo metabolite tracking via LC-MS/MS to assess bioavailability and half-life .
Table 1 : Key parameters for docking studies
| Parameter | Value | Reference |
|---|---|---|
| Protein PDB ID | 1PGH (COX-2) | |
| Grid Box Size | 60 × 60 × 60 Å | |
| Ligand Flexibility | Rotatable bonds: 8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
